4-Fluoro-1-isocyano-2-(trifluoromethyl)benzene
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Overview
Description
4-Fluoro-1-isocyano-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a fluorine atom, an isocyano group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-isocyano-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and the isocyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzene ring, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Fluoro-1-isocyano-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-isocyano-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The isocyano group can act as a ligand, binding to metal centers in catalytic processes. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in diverse applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1-isocyano-2-(trifluoromethoxy)benzene
- 4-Fluoro-1-isocyano-2-(trifluoromethyl)pyridine
- 4-Fluoro-1-isocyano-2-(trifluoromethyl)phenol
Uniqueness
4-Fluoro-1-isocyano-2-(trifluoromethyl)benzene is unique due to the combination of the isocyano group and the trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and material science .
Properties
IUPAC Name |
4-fluoro-1-isocyano-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMJYWGHGFXAHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=C(C=C1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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